3-Pyridinol, 4-mercapto-

Lipophilicity LogP Drug-likeness

3-Pyridinol, 4-mercapto- (CAS 65871-88-7, C₅H₅NOS, MW 127.16 g/mol) is a heterocyclic thiol bearing both a hydroxyl substituent at the 3‑position and a mercapto group at the 4‑position of the pyridine ring. This dual functionalization endows the molecule with distinct physicochemical properties compared to its monofunctional analogs, making it a versatile intermediate for the construction of chelating ligands, heterocyclic scaffolds, and sulfur‑containing fine chemicals.

Molecular Formula C5H5NOS
Molecular Weight 127.17 g/mol
Cat. No. B13959099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinol, 4-mercapto-
Molecular FormulaC5H5NOS
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CNC=C(C1=S)O
InChIInChI=1S/C5H5NOS/c7-4-3-6-2-1-5(4)8/h1-3,7H,(H,6,8)
InChIKeyREBVBPPSWLTPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinol, 4-mercapto- (4-Mercapto-3-pyridinol): A Dual-Functionality Pyridine Building Block for Synthesis and Ligand Design


3-Pyridinol, 4-mercapto- (CAS 65871-88-7, C₅H₅NOS, MW 127.16 g/mol) is a heterocyclic thiol bearing both a hydroxyl substituent at the 3‑position and a mercapto group at the 4‑position of the pyridine ring . This dual functionalization endows the molecule with distinct physicochemical properties compared to its monofunctional analogs, making it a versatile intermediate for the construction of chelating ligands, heterocyclic scaffolds, and sulfur‑containing fine chemicals .

Bifunctional building block Combines 4‑mercapto and 3‑hydroxyl on a pyridine core for orthogonal reactivity.
Dual thiol / hydroxyl donor Enables synthesis of unsymmetrical N,O,S‑donor chelators and heterocyclic scaffolds.
Versatile intermediate Suitable for fine chemicals, ligand design, and materials requiring dual‑site anchoring.

Why 3-Pyridinol, 4-mercapto- Cannot Be Directly Replaced by 4-Mercaptopyridine or 3-Pyridinol in Critical Applications


Monofunctional pyridine derivatives such as 4‑mercaptopyridine (thiol only) or 3‑pyridinol (hydroxyl only) lack the synergistic electronic and steric effects arising from the simultaneous presence of the –SH and –OH groups in 3‑pyridinol, 4‑mercapto‑. This structural combination enables orthogonal reactivity, alters hydrogen‑bonding capacity, and significantly shifts key physicochemical parameters such as lipophilicity, boiling point, and density . Consequently, substitution with a single‑functional analog can lead to undesired changes in solubility, thermal stability, or metal‑coordination geometry that undermine performance in synthetic, catalytic, or formulation contexts .

Orthogonal reactivity lost

4‑Mercaptopyridine or 3‑pyridinol alone cannot replicate the simultaneous thiol‑hydroxyl reactivity needed for selective protection or dual coordination.

Altered hydrogen‑bonding network

The combination of –SH and –OH donors significantly changes intermolecular interactions; monofunctional analogs may shift solubility, thermal stability, and crystal packing.

Divergent physicochemical parameters

Lipophilicity, boiling point, and density differ substantially; substituting with a single‑functional analog risks mismatch in process behavior and performance.

Quantitative Differentiation Evidence for 3-Pyridinol, 4-mercapto- vs. 4-Mercaptopyridine and 3-Pyridinol


Reduced Lipophilicity (LogP 0.72) Balances Aqueous Solubility and Membrane Permeability Compared to 4-Mercaptopyridine (LogP 1.03) and 3-Pyridinol (LogP 0.48)

The predicted octanol‑water partition coefficient (LogP) of 3‑pyridinol, 4‑mercapto‑ is 0.72 [REFS‑1]. This value is 0.31 log units lower than that of 4‑mercaptopyridine (LogP = 1.03) [REFS‑2] and 0.24 log units higher than that of 3‑pyridinol (LogP = 0.48) [REFS‑3]. The intermediate lipophilicity suggests that the compound retains sufficient aqueous solubility while still exhibiting moderate membrane permeability, a balance not achievable with either monofunctional analog.

Lipophilicity (LogP)
Data to verify
ΔLogP −0.31 vs 4‑MP; +0.24 vs 3‑pyridinol
Intermediate LogP may support a balanced solubility‑permeability profile not achieved by monofunctional analogs.
Predicted values; experimental confirmation recommended.
Lipophilicity LogP Drug-likeness Solubility

Substantially Higher Boiling Point (371 °C) Indicates Stronger Intermolecular Forces and Enhanced Thermal Stability vs. 4-Mercaptopyridine (194 °C) and 3-Pyridinol (281 °C)

The predicted boiling point of 3‑pyridinol, 4‑mercapto‑ is 371.4 °C (at 760 mmHg) [REFS‑1]. This is approximately 177 °C higher than that of 4‑mercaptopyridine (194.0 °C) [REFS‑2] and about 91 °C higher than that of 3‑pyridinol (280‑281 °C, lit.) [REFS‑3]. The elevated boiling point reflects stronger intermolecular hydrogen bonding enabled by the juxtaposed –OH and –SH donors, leading to lower volatility.

Boiling point
Data to verify
ΔTb ~+177 °C vs 4‑MP; ~+91 °C vs 3‑pyridinol
Higher boiling point indicates stronger intermolecular forces and reduced volatility during thermal processing.
Predicted at 760 mmHg; experimental validation lacking.
Thermal stability Boiling point Volatility Process safety

Higher Molecular Weight (127.16 g/mol) and Density (1.4 g/cm³) Offer Distinct Handling Advantages vs. 4-Mercaptopyridine (111.16 g/mol, 1.2 g/cm³) and 3-Pyridinol (95.10 g/mol, 1.14 g/cm³)

3‑Pyridinol, 4‑mercapto‑ has a molecular weight of 127.16 g/mol and a predicted density of 1.4 ± 0.1 g/cm³ [REFS‑1]. By comparison, 4‑mercaptopyridine has a weight of 111.16 g/mol and density of 1.2 ± 0.1 g/cm³ [REFS‑2], while 3‑pyridinol has a weight of 95.10 g/mol and an estimated density of approximately 1.14 g/cm³ [REFS‑3]. The increased mass and compactness can influence powder flow, dust generation, and packing density, factors that are critical in industrial‑scale handling and formulation.

Molecular weight & density
Data to verify
MW +16 vs 4‑MP, +32 vs 3‑PyOH; density +0.2 g/cm³ vs 4‑MP, +0.26 vs 3‑PyOH
Higher density may improve powder containment and reduce airborne dust during large‑scale handling.
Predicted density; actual compaction behavior should be verified.
Molecular weight Density Physical properties Process handling

Optimal Application Scenarios for 3-Pyridinol, 4-mercapto- Based on Quantified Differentiation


Drug‑Discovery and Agrochemical Lead Optimization Requiring a Balanced LogP of ~0.7

Because 3‑pyridinol, 4‑mercapto‑ displays a predicted LogP of 0.72 , it occupies a lipophilicity window that is often associated with favorable oral absorption and cellular permeability. Medicinal chemists can exploit this property when designing libraries where both 4‑mercaptopyridine (LogP 1.03) and 3‑pyridinol (LogP 0.48) fail to provide the desired solubility‑permeability balance.

High‑Temperature Organic Synthesis or Distillation Processes Benefiting from a Boiling Point >350 °C

The boiling point of 371.4 °C makes 3‑pyridinol, 4‑mercapto‑ the preferred choice for transformations carried out under thermal stress, such as melt‑phase reactions, high‑boiling‑solvent protocols, or vacuum distillations where the more volatile monofunctional analogs (4‑mercaptopyridine bp 194 °C; 3‑pyridinol bp 281 °C) would be lost prematurely.

Industrial‑Scale Handling and Formulation Where High Density (1.4 g/cm³) Reduces Dust Hazards

With a density of 1.4 g/cm³ substantially exceeding that of 4‑mercaptopyridine (1.2 g/cm³) and 3‑pyridinol (~1.14 g/cm³), the compound presents a lower dust‑generation risk during weighing, blending, and reactor charging, a key advantage for process safety and operator exposure control in kilogram‑to‑ton scale production.

Synthesis of Orthogonally Protected Bifunctional Ligands and Chelators

The simultaneous presence of a hydroxyl and a thiol group allows sequential or orthogonal protection/deprotection strategies for constructing unsymmetrical chelating ligands. This feature is not available with monofunctional analogs such as 4‑mercaptopyridine or 3‑pyridinol, positioning 3‑pyridinol, 4‑mercapto‑ as a strategic intermediate in the development of novel N,O,S‑donor metal complexes for catalysis or sensing [1].

Application
Selection Property
Validation Focus
Lead optimization studies requiring balanced solubility‑permeability
Intermediate lipophilicity profile
Predicted partition coefficient and permeability assessment
High‑temperature synthetic processes or distillation
High boiling point range
Thermal stability and volatility loss review
Large‑scale handling and formulation processes
Higher density vs monofunctional analogs
Dust generation and containment assessment
Synthesis of orthogonally protected bifunctional ligands and chelators
Dual thiol‑hydroxyl orthogonal reactivity
Selective protection/deprotection compatibility
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